1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the fluorophenyl group and the carbohydrazide moiety in this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and UDP-glucuronosyltransferase . These interactions are crucial for the compound’s metabolic processes, as they facilitate its biotransformation and subsequent effects on cellular functions. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the MAP kinase signal transduction pathway, which is essential for cell growth, adhesion, survival, and differentiation . Additionally, this compound has been shown to affect mitochondrial function, leading to changes in energy production and metabolic flexibility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate metabolic processes without causing significant adverse effects . At higher doses, it can induce toxic effects, including alterations in liver function and metabolic disturbances . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase . These enzymes facilitate the biotransformation of the compound, leading to the formation of metabolites that can further interact with cellular processes. The metabolic pathways of this compound are complex and can influence metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with transporters such as the adenosine nucleotide translocator, which facilitates its movement across cellular membranes . Additionally, the distribution of this compound within tissues can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize within mitochondria, where it can influence mitochondrial function and energy production . Additionally, targeting signals and post-translational modifications can direct this compound to specific cellular compartments or organelles, further modulating its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzaldehyde hydrazone. This intermediate is then reacted with ethyl acetoacetate to form 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Finally, the ester is converted to the carbohydrazide by reaction with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group has been replaced by fluorine.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
Uniqueness
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is unique due to its specific structural features, such as the presence of both the fluorophenyl and carbohydrazide groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-8(11(17)15-13)6-14-16(7)10-5-3-2-4-9(10)12/h2-6H,13H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXRHCUTXDAVIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-58-3 |
Source
|
Record name | 1-(2-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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